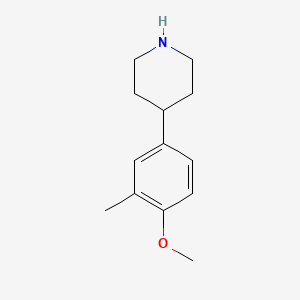

4-(4-Methoxy-3-methylphenyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Methoxy-3-methylphenyl)piperidine is an organic compound with the molecular formula C₁₃H₁₉NO It is a derivative of piperidine, characterized by the presence of a methoxy group and a methyl group on the phenyl ring attached to the piperidine structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxy-3-methylphenyl)piperidine typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with piperidine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. The reaction conditions often involve heating and stirring to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and processed under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to ensure consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(4-Methoxy-3-methylphenyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Choline Transporter Inhibition

One of the significant applications of 4-(4-Methoxy-3-methylphenyl)piperidine derivatives is their role as inhibitors of the choline transporter (CHT). Research has identified several compounds within this class that exhibit potent inhibitory activity against CHT, which is crucial for acetylcholine homeostasis in the nervous system. For instance, ML352, a derivative of this compound, was discovered through high-throughput screening and demonstrated selective inhibition of CHT, indicating potential for treating conditions related to cholinergic dysfunction such as Alzheimer's disease and other cognitive disorders .

Table 1: Structure-Activity Relationship (SAR) of this compound Derivatives

| Compound | CHT Inhibition Potency (nM) | Selectivity Profile |

|---|---|---|

| ML352 | 240 (low choline) | High |

| ML352 | 100 (high choline) | High |

| Other Analogues | Varies (Moderate) | Moderate |

Activation of Soluble Guanylate Cyclase

Another promising application involves the activation of soluble guanylate cyclase (sGC). Compounds similar to this compound have been studied for their ability to activate sGC, which plays a vital role in various physiological processes including vasodilation and neurotransmission. The activation of sGC can potentially lead to therapeutic benefits in conditions such as hypertension, heart failure, and erectile dysfunction by enhancing the production of cyclic guanosine monophosphate (cGMP), a critical signaling molecule .

Treatment of Glaucoma

Research has indicated that derivatives of this compound may be utilized in treating glaucoma by reducing intraocular pressure (IOP). The pharmacological properties that enable sGC activation can be harnessed to develop new therapeutic agents aimed at managing glaucoma more effectively than current treatments .

Table 2: Potential Therapeutic Applications of this compound

| Condition | Mechanism of Action | Potential Benefits |

|---|---|---|

| Alzheimer's Disease | CHT inhibition | Improved cognitive function |

| Hypertension | sGC activation | Reduced blood pressure |

| Glaucoma | sGC activation | Lowered IOP |

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound in various experimental models:

- Cholinergic Dysfunction: A study highlighted the effectiveness of ML352 in models simulating cholinergic deficits, demonstrating significant improvements in cognitive tasks .

- Cardiovascular Health: Another investigation focused on the cardiovascular effects of sGC activators, showing promising results in lowering blood pressure and improving endothelial function in animal models .

Mécanisme D'action

The mechanism of action of 4-(4-Methoxy-3-methylphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups on the phenyl ring may enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparaison Avec Des Composés Similaires

4-(4-Methoxyphenyl)piperidine: Lacks the methyl group on the phenyl ring.

4-(3-Methylphenyl)piperidine: Lacks the methoxy group on the phenyl ring.

4-Phenylpiperidine: Lacks both the methoxy and methyl groups on the phenyl ring.

Uniqueness: 4-(4-Methoxy-3-methylphenyl)piperidine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These functional groups may enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry and other research fields.

Activité Biologique

4-(4-Methoxy-3-methylphenyl)piperidine is a compound that has garnered attention in various fields of research due to its notable biological activities. This article delves into the compound's synthesis, structure-activity relationships, and its potential applications in medicinal chemistry, neuroscience, and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO, characterized by a piperidine ring substituted with a 4-methoxy-3-methylphenyl group. This structure influences its reactivity and biological interactions.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several synthetic routes, often utilizing piperidine as a core structure. The structure-activity relationship studies indicate that modifications in the substituents can significantly impact the compound's biological activity.

Common Synthetic Routes

- Alkylation Reactions : Involving the introduction of alkyl groups to enhance lipophilicity.

- Amination : Modifying the piperidine nitrogen to improve binding affinity to biological targets.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has been noted for:

- Antidepressant Activity : Similar compounds have shown efficacy in modulating neurotransmitter systems.

- Analgesic Properties : The compound may interact with pain pathways, providing relief in pain models.

Neuroscience

Research indicates that derivatives of piperidine can affect neurotransmitter systems:

- Dopamine Transporter Interaction : Studies have shown that similar piperidine derivatives can selectively bind to dopamine transporters, potentially influencing mood and behavior .

Biochemical Applications

In biochemical research, this compound serves as a ligand in binding studies:

- Enzyme Mechanisms : It can be utilized to understand the interactions between enzymes and substrates, aiding in drug development .

Case Studies and Research Findings

- Neuropharmacological Studies :

- Antibacterial Activity :

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-piperidin-4-one | Lacks methyl substitution | Potential analgesic properties |

| 4-(3-Methylphenyl)piperidine | Different aromatic substituent | Antidepressant activity |

| 1-(4-Chlorophenyl)-piperidin-4-one | Halogenated aromatic ring | Anticancer potential |

| N-Methyl-1-(4-methoxyphenyl)piperidin-4-one | Methylated nitrogen atom | Enhanced central nervous system effects |

Propriétés

IUPAC Name |

4-(4-methoxy-3-methylphenyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-9-12(3-4-13(10)15-2)11-5-7-14-8-6-11/h3-4,9,11,14H,5-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSVHCZJBFRGKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCNCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.